![molecular formula C22H20ClNOS2 B2518182 N-[(4-chlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine CAS No. 400082-25-9](/img/structure/B2518182.png)
N-[(4-chlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine
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Overview
Description
N-[(4-chlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine, also known as N-4-chlorophenoxy-1,3-bis(phenylsulfanyl)propan-2-imine, is an organic compound belonging to the class of imines. It is a white solid that is soluble in many organic solvents and is used in a wide variety of applications, including synthesis, catalysis, and analytical chemistry. N-[(4-chlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine has been studied extensively for its biochemical and physiological effects, as well as its applications in scientific research.
Scientific Research Applications
Building Blocks for Heterocycle Formation
Oxime esters, which are related to the compound , are emerging as the first-line building blocks in modern heterocyclic chemistry . They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .
Internal Oxidizing Agents
Oxime esters act as internal oxidizing agents in the synthesis of S-, and O-containing heterocycle scaffolds . They show high reaction activities in the N–O bond cleavage involved in organic transformation .
Directing Groups in Synthesis
Oxime derivatives are used as directing groups in the synthesis of various heterocycles . They have been utilized in the synthesis of various 5-membered heterocycles such as pyrrole, imidazole, furane, triazole, thiazole, pyrroline, isoxazoline, pyrazolines, etc .
Biologically Active Compounds
Oxime ethers are a class of compounds containing the >C=N-O-R moiety . They have been found to exhibit various biological activities, including bactericidal, fungicidal, antidepressant, anticancer, and herbicidal activities .
Drug Development
The characteristic ether moiety of the oxime is a structural element in the molecules of known drugs . For example, oxiconazole, an antifungal drug, is an acetophenone-oxime derivative .
Synthesis of Thermally Activated Delayed Fluorescence Molecules
Compounds based on bis(phenylsulfonyl)benzene, which is structurally similar to the compound , have been used in the design and synthesis of blue thermally activated delayed fluorescence molecules .
Mechanism of Action
Oximes
Oximes are compounds that contain the functional group R2C=NOH, where R can be an organic group . They are formed by the reaction of a carbonyl compound (an aldehyde or ketone) with hydroxylamine . The oxygen atom in the oxime function group can act as a nucleophile, competing with nitrogen. The reaction with oxygen leads to a reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Benzylic compounds
The compound also contains a benzylic position, which is the carbon atom making up part of an aromatic ring . Benzylic positions are often sites of increased reactivity. The compound might undergo reactions such as free radical bromination, nucleophilic substitution, or oxidation at the benzylic position .
properties
IUPAC Name |
N-[(4-chlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNOS2/c23-19-13-11-18(12-14-19)15-25-24-20(16-26-21-7-3-1-4-8-21)17-27-22-9-5-2-6-10-22/h1-14H,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEWIJQFXBZUMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=NOCC2=CC=C(C=C2)Cl)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine |
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